N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide
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Overview
Description
N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide is a synthetic organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique chemical structure, which includes an ethyl group, a methylphenoxy group, and a hydrazinecarbothioamide moiety. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide typically involves a multi-step process. One common method starts with the reaction of 2-(2-methylphenoxy)propanoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with ethyl hydrazinecarbothioamide under controlled conditions to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 50°C to ensure optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and yield while minimizing waste and environmental impact. Key factors in industrial production include the use of high-purity starting materials, precise control of reaction conditions, and effective purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbothioamide moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazinecarbothioamide moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-ethyl-2-[2-(2-methylphenoxy)propanoyl]hydrazinecarbothioamide can be compared with other similar compounds, such as:
- N-ethyl-2-[2-(4-methylphenoxy)propanoyl]hydrazinecarbothioamide
- N-ethyl-2-[2-(2-chlorophenoxy)propanoyl]hydrazinecarbothioamide
- N-ethyl-2-[2-(2-ethylphenoxy)propanoyl]hydrazinecarbothioamide
These compounds share similar structural features but differ in the substituents on the phenoxy group. The unique properties of this compound, such as its specific reactivity and potential biological activity, distinguish it from these related compounds.
Properties
IUPAC Name |
1-ethyl-3-[2-(2-methylphenoxy)propanoylamino]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-4-14-13(19)16-15-12(17)10(3)18-11-8-6-5-7-9(11)2/h5-8,10H,4H2,1-3H3,(H,15,17)(H2,14,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTWJPSESPPMGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC(=O)C(C)OC1=CC=CC=C1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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